molecular formula C22H29NO2 B5509804 2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B5509804
M. Wt: 339.5 g/mol
InChI Key: MRGAVJHLSKQAAG-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of tert-butyl, methyl, phenoxy, and acetamide groups

Properties

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-14-8-9-19(18(12-14)22(5,6)7)25-13-20(24)23-21-16(3)10-15(2)11-17(21)4/h8-12H,13H2,1-7H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGAVJHLSKQAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2-tert-butyl-4-methylphenol with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Typically around 80-100°C.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvents: Common solvents include toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenols.

Scientific Research Applications

2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-4-methylphenol: A precursor in the synthesis of the target compound.

    2,4,6-trimethylaniline: Another precursor used in the synthesis.

    N-phenylacetamide: A structurally similar compound with different substituents.

Uniqueness

2-(2-tert-butyl-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

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